molecular formula C9H16N4 B3027724 3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine CAS No. 1365988-03-9

3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine

Cat. No.: B3027724
CAS No.: 1365988-03-9
M. Wt: 180.25
InChI Key: DHBKJLGIYZUKGP-UHFFFAOYSA-N
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Description

3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine is a heterocyclic compound that contains a triazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a triazole derivative with a pyrimidine precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The triazole and pyrimidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrimidine rings.

Scientific Research Applications

3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole and pyrimidine rings provide a scaffold that can interact with various biological macromolecules, influencing pathways such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrazine
  • 3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyridine-6-carboxylic acid
  • tert-Butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrazine-7-carboxylate hydrochloride

Uniqueness

3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine is unique due to its specific fusion of triazole and pyrimidine rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-9(2,3)7-11-12-8-10-5-4-6-13(7)8/h4-6H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBKJLGIYZUKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401145433
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 3-(1,1-dimethylethyl)-1,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365988-03-9
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 3-(1,1-dimethylethyl)-1,5,6,7-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365988-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 3-(1,1-dimethylethyl)-1,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
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3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
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3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
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3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
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3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Reactant of Route 6
3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine

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